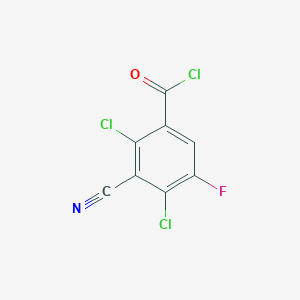
2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride
Übersicht
Beschreibung
“2,4-Dichloro-3-cyano-5-fluorobenzoyl Chloride” is a chemical compound used as a reactant in the preparation of cyano (cyclopropyl)quinolonecarboxylates, which are used as antibacterial agents . It has a molecular formula of C8HCl3FNO and a molecular weight of 252.46 .
Synthesis Analysis
The synthesis of “2,4-Dichloro-3-cyano-5-fluorobenzoyl Chloride” involves a series of reactions. The raw material, 2,6-dichloro-3-fluorobenzonitrile, is reacted in a solvent concentrated sulfuric acid under the action of a bromination reagent to generate 2,6-dichloro-3-cyano-5-fluorobromobenzene. This is then reacted with an alkane Grignard reagent to prepare a 2,6-dichloro-3-cyano-5-fluorobromobenzene Grignard reagent. The reaction with carbon dioxide and subsequent after-treatment yields the target product .Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-3-cyano-5-fluorobenzoyl Chloride” is represented by the formula C8HCl3FNO. It has an average mass of 227.448 Da and a monoisotopic mass of 225.915527 Da .Chemical Reactions Analysis
As a reactant, “2,4-Dichloro-3-cyano-5-fluorobenzoyl Chloride” is used in the preparation of cyano (cyclopropyl)quinolonecarboxylates, which are used as antibacterial agents .Physical And Chemical Properties Analysis
“2,4-Dichloro-3-cyano-5-fluorobenzoyl Chloride” has a boiling point of 143-144 °C/35 mmHg and a density of 1.568 g/mL at 25 °C. It also has a refractive index of n20/D 1.572 .Wissenschaftliche Forschungsanwendungen
Preparation of Cyano (Cyclopropyl)quinolonecarboxylates
This compound is used as a reactant in the preparation of cyano (cyclopropyl)quinolonecarboxylates . These are used as antibacterial agents, providing a valuable tool in the fight against bacterial infections.
Synthesis of Antipsychotic Drugs
In the pharmaceutical industry, this compound is used in the synthesis of antipsychotic drugs . Specifically, it is a key ingredient in the production of trifluoperazine and trifluperidol, which are used to treat mental disorders.
Production of Broad-Spectrum Antibiotics
This compound is also used in the synthesis of broad-spectrum antibiotics, such as ciprofloxacin . These are third-generation quinolone drugs that are effective against a wide range of bacteria.
Pesticide Production
In the agricultural sector, this compound is used in the production of pesticides . It is particularly effective in the formulation of insecticides and ovicides.
Plastic and Resin Identification
This compound can be used in the identification of plastics and resins . Its unique chemical properties make it a useful tool in this field.
Chemical Research
Finally, this compound is used in various chemical research applications . Its unique structure and reactivity make it a valuable tool for scientists exploring new chemical reactions and pathways.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization. It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Wirkmechanismus
Target of Action
It is used as a reactant in the preparation of cyano (cyclopropyl)quinolonecarboxylates, which are used as antibacterial agents . This suggests that its targets could be bacterial cells or specific enzymes within these cells.
Mode of Action
As a reactant, it likely interacts with other compounds to form cyano (cyclopropyl)quinolonecarboxylates . These compounds may inhibit bacterial growth by interfering with DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication.
Biochemical Pathways
Given its use in the synthesis of antibacterial agents , it may indirectly affect pathways related to bacterial DNA replication and cell division.
Pharmacokinetics
Its physicochemical properties such as solubility and density are known . It is practically insoluble (0.03 g/L at 25 ºC) and has a density of 1.66±0.1 g/cm³ (20 ºC 760 Torr) . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a reactant in the synthesis of antibacterial agents , its action likely results in the formation of compounds that inhibit bacterial growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride. It is recommended to avoid release to the environment and ensure adequate ventilation during handling . It is also advised to wear protective equipment such as gloves, goggles, and protective clothing to avoid skin contact .
Eigenschaften
IUPAC Name |
2,4-dichloro-3-cyano-5-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl3FNO/c9-6-3(8(11)14)1-5(12)7(10)4(6)2-13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQRAINSLWDPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)C#N)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl3FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558688 | |
| Record name | 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride | |
CAS RN |
117528-59-3 | |
| Record name | 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

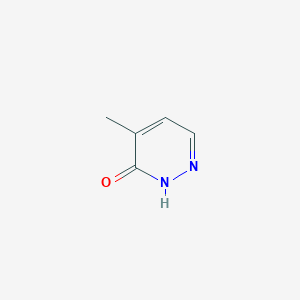

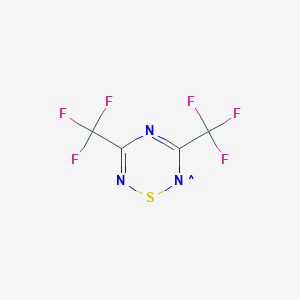

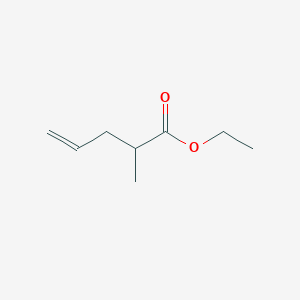
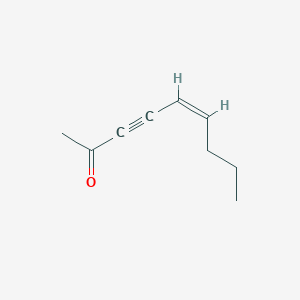


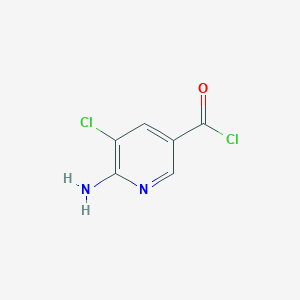

![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)

![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)
